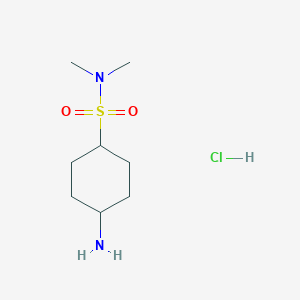
4-amino-N,N-dimethylcyclohexane-1-sulfonamide hydrochloride, Mixture of diastereomers
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-amino-N,N-dimethylcyclohexane-1-sulfonamide hydrochloride, mixture of diastereomers, is a chemical compound with a complex structure. It is characterized by the presence of an amino group, a dimethylated nitrogen, a cyclohexane ring, and a sulfonamide group, all in a hydrochloride salt form. This compound is often used in various scientific research applications due to its unique chemical properties.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 4-amino-N,N-dimethylcyclohexane-1-sulfonamide hydrochloride typically involves multiple steps. One common method includes the following steps:
Formation of the Cyclohexane Ring: Starting with a suitable cyclohexane precursor, the ring is functionalized to introduce the amino group.
Dimethylation: The nitrogen atom is then dimethylated using methylating agents such as methyl iodide or dimethyl sulfate.
Sulfonamide Formation: The sulfonamide group is introduced by reacting the intermediate with a sulfonyl chloride.
Hydrochloride Salt Formation: Finally, the compound is converted to its hydrochloride salt form by treatment with hydrochloric acid.
Industrial Production Methods
In industrial settings, the production of 4-amino-N,N-dimethylcyclohexane-1-sulfonamide hydrochloride may involve more efficient and scalable methods. These can include continuous flow reactions, use of catalysts to enhance reaction rates, and optimization of reaction conditions to maximize yield and purity.
Analyse Chemischer Reaktionen
Types of Reactions
4-amino-N,N-dimethylcyclohexane-1-sulfonamide hydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce various alkyl or acyl groups.
Wissenschaftliche Forschungsanwendungen
4-amino-N,N-dimethylcyclohexane-1-sulfonamide hydrochloride has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound can be used in studies involving enzyme inhibition or protein binding.
Medicine: It may have potential therapeutic applications, such as in the development of new drugs.
Industry: The compound can be used in the production of specialty chemicals or as an intermediate in various industrial processes.
Wirkmechanismus
The mechanism of action of 4-amino-N,N-dimethylcyclohexane-1-sulfonamide hydrochloride involves its interaction with specific molecular targets. These may include enzymes, receptors, or other proteins. The compound can bind to these targets, altering their activity and leading to various biological effects. The exact pathways involved depend on the specific application and context in which the compound is used.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
4-amino-N,N-dimethylcyclohexane-1-sulfonamide: The non-hydrochloride form of the compound.
N,N-dimethylcyclohexane-1-sulfonamide: Lacks the amino group.
Cyclohexane-1-sulfonamide: Lacks both the amino and dimethyl groups.
Uniqueness
4-amino-N,N-dimethylcyclohexane-1-sulfonamide hydrochloride is unique due to the combination of its functional groups and its hydrochloride salt form. This combination imparts specific chemical properties, such as solubility and reactivity, making it valuable for various research and industrial applications.
Eigenschaften
Molekularformel |
C8H19ClN2O2S |
|---|---|
Molekulargewicht |
242.77 g/mol |
IUPAC-Name |
4-amino-N,N-dimethylcyclohexane-1-sulfonamide;hydrochloride |
InChI |
InChI=1S/C8H18N2O2S.ClH/c1-10(2)13(11,12)8-5-3-7(9)4-6-8;/h7-8H,3-6,9H2,1-2H3;1H |
InChI-Schlüssel |
PPZFZFHWHFITJT-UHFFFAOYSA-N |
Kanonische SMILES |
CN(C)S(=O)(=O)C1CCC(CC1)N.Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2-{[(Tert-butoxy)carbonyl]amino}-3-cyclopropylbutanoic acid](/img/structure/B15305032.png)
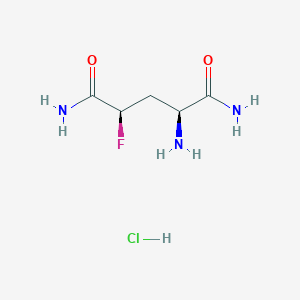
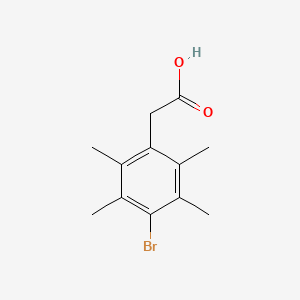
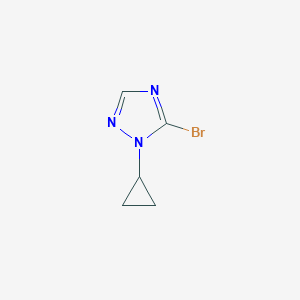
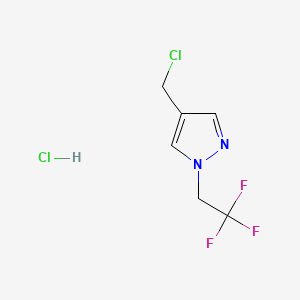
![N-{2-[(3-aminopropanoyl)sulfanyl]ethyl}acetamide dihydrochloride](/img/structure/B15305068.png)
![[(1R,8S)-9-bicyclo[6.1.0]nonanyl]methanamine;hydrochloride](/img/structure/B15305070.png)
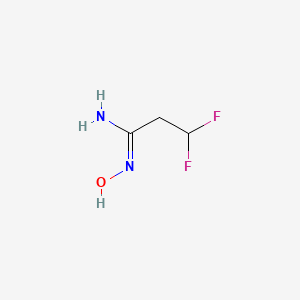



![rac-(4aR,7aR)-2H,4aH,5H,6H,7H,7aH-pyrano[2,3-c]pyrrole hydrochloride](/img/structure/B15305107.png)
![(2R)-2-{[(tert-butoxy)carbonyl]amino}-3-ethoxypropanoic acid](/img/structure/B15305108.png)

